COMT Inhibition by 3,4-Dihydroxyphenylacetamide Versus Pyrogallol: In Vivo Potency with Low Toxicity
The unsubstituted 3,4-dihydroxyphenylacetamide (Compound XVI) was evaluated alongside pyrogallol as a reference catechol-O-methyltransferase (COMT) inhibitor in vivo. Carlsson and colleagues reported that 3,4-dihydroxyphenylacetamide is a potent and non-toxic inhibitor of COMT that compares favourably with pyrogallol and other known inhibitors . The compound is further distinguished from its α-substituted analogs: while α-propyl-3,4-dihydroxyphenylacetamide (H 22/54) was identified as the most potent derivative in the series, the unsubstituted parent compound uniquely served as the pharmacophore core demonstrating basal COMT inhibitory activity .
| Evidence Dimension | COMT inhibition potency and toxicity in vivo |
|---|---|
| Target Compound Data | Potent and nontoxic COMT inhibition in vivo (qualitative report; specific IC50 not available in accessible literature) |
| Comparator Or Baseline | Pyrogallol (standard catecholic COMT inhibitor that is toxic at effective doses) |
| Quantified Difference | Compares favourably; lower toxicity relative to pyrogallol at comparable in vivo COMT-inhibiting doses |
| Conditions | In vivo mammalian COMT assay; rat model systems |
Why This Matters
The demonstration of in vivo COMT inhibition with lower toxicity than pyrogallol indicates that the unsubstituted 3,4-dihydroxyphenylacetamide provides a safer catechol pharmacophore scaffold for metabolic enzyme studies, directly affecting compound selection for neurochemical research programs where pyrogallol toxicity precludes chronic dosing.
- [1] Carlsson, A., Lindqvist, M., Fila-Hromadko, S., & Corrodi, H. (1962). 1. Mitteilung: Synthese von Catechol-O-methyl-transferase-hemmenden Verbindungen. In den Catecholaminmetabolismus eingreifende Substanzen. Helvetica Chimica Acta, 45(1), 270–276. View Source
- [2] Carlsson, A., Corrodi, H., & Waldeck, B. (1963). α-Substituierte Dopacetamide als Hemmer der Catechol-O-methyl-transferase und der enzymatischen Hydroxylierung aromatischer Aminosäuren. Helvetica Chimica Acta, 46(6), 2271–2285. View Source
